6-(Trifluoromethyl)indole
Overview
Description
6-(Trifluoromethyl)indole is a chemical compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the sixth position of the indole ring. Indole derivatives are widely recognized for their biological activities and applications in various fields, including medicine, agriculture, and materials science. The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it a valuable entity in pharmaceutical and agrochemical research .
Mechanism of Action
Target of Action
Indole compounds, which include 6-(trifluoromethyl)indole, are known to be bioactive and are widely used in medicine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the trifluoromethyl group enhances the polarity, stability, and lipophilicity of indole compounds . This could potentially influence the interaction of this compound with its targets and result in changes at the molecular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is used in pharmaceutical intermediates , suggesting that it may have suitable pharmacokinetic properties for drug development.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is worth noting that the compound is used in liquid crystal intermediates , suggesting that it may have specific environmental requirements or sensitivities.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 6-(Trifluoromethyl)indole, have been found to possess various biological activities . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is known that indole derivatives can have a wide range of effects on cells, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that the trifluoromethyl group can enhance the polarity, stability, and lipophilicity of compounds . This could potentially influence how this compound interacts with biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized from indoles using CF3SO2Na under metal-free conditions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic processes .
Transport and Distribution
It is known that the compound is insoluble in water , which could potentially influence its distribution within cells and tissues.
Subcellular Localization
The compound’s insolubility in water could potentially influence its localization within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using trifluoromethanesulfonic acid sodium salt (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole ring at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of environmentally friendly and low-toxic reagents like CF3SO2Na is preferred to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the trifluoromethyl group or the indole ring itself.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
6-(Trifluoromethyl)indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)indole
- 3-(Trifluoromethyl)indole
- 4-(Trifluoromethyl)indole
Comparison: 6-(Trifluoromethyl)indole is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to other trifluoromethylindoles, the sixth position offers distinct advantages in terms of stability and interaction with biological targets .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBYPREOVLFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380547 | |
Record name | 6-(Trifluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-43-9 | |
Record name | 6-(Trifluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13544-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 6-(Trifluoromethyl)indole in the context of Mycobacterium tuberculosis?
A: Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, requires specific enzymes for survival and growth. The research paper focuses on Mtb ArgB, an enzyme involved in the biosynthesis of arginine, an essential amino acid for Mtb. [] Inhibiting ArgB could potentially disrupt arginine synthesis, hindering Mtb growth and offering a potential therapeutic strategy against tuberculosis. This study investigates this compound as a potential inhibitor of Mtb ArgB.
Q2: What insights does the crystal structure of Mtb ArgB complexed with this compound provide?
A: The paper describes the successful determination of the crystal structure of Mtb ArgB bound to this compound. [] This structural information is crucial for understanding the molecular interactions between the compound and the enzyme's active site. Analyzing this structure can reveal key binding interactions, providing valuable insights for designing more potent and specific inhibitors of Mtb ArgB.
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